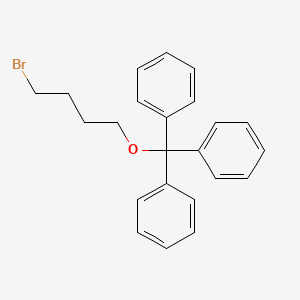
4-Bromo-1-(trityloxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(trityloxy)butane is a useful research compound. Its molecular formula is C23H23BrO and its molecular weight is 395.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing 4-Bromo-1-(trityloxy)butane from 4-bromo-1-butanol?
- Methodological Answer : The synthesis typically involves protecting the hydroxyl group of 4-bromo-1-butanol with trityl chloride (triphenylmethyl chloride). A common procedure uses a base such as 1H-imidazole (3–5 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen at 0–25°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitoring by TLC (Rf ~0.5 in 9:1 hexane:EtOAc) ensures reaction completion .
Q. How is this compound characterized to confirm its structural integrity?
- Methodological Answer : Key characterization includes:
- 1H/13C NMR : Distinct signals for the trityl group (δ 7.2–7.4 ppm for aromatic protons; δ 86–88 ppm for the central carbon) and the butane chain (δ 3.5–3.7 ppm for the –O–CH2– group) .
- HPLC : Purity analysis (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry : ESI-MS or EI-MS to confirm the molecular ion peak (expected m/z: [M+H]+ ~455.3) .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : The compound is stable in anhydrous DCM or THF at –20°C under inert gas. Avoid protic solvents (e.g., water, methanol) to prevent trityl group cleavage. Long-term storage in amber vials with desiccants (e.g., molecular sieves) is advised .
Advanced Research Questions
Q. How can competing side reactions (e.g., elimination or trityl migration) be minimized during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 25°C to suppress elimination pathways .
- Base Selection : Use non-nucleophilic bases like 2,6-lutidine instead of imidazole if trityl migration is observed .
- Anhydrous Conditions : Rigorous drying of solvents (e.g., DMF over molecular sieves) and substrates prevents hydrolysis .
- Kinetic Monitoring : Use in-situ FTIR or periodic TLC to detect intermediates and adjust reaction times .
Q. What strategies improve yield in multi-step syntheses using this compound as an intermediate?
- Methodological Answer :
- Protection-Deprotection : The trityl group is stable under basic/neutral conditions but cleaved selectively with dilute HCl in methanol (0.1 M, 1–2 hours) .
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with the bromine atom for C–C bond formation. Pre-activate the bromide with catalytic Pd(PPh3)4 and K2CO3 in THF/water .
- Scalability : Optimize column chromatography by switching to flash silica or automated systems for >10 g scales .
Q. How does steric hindrance from the trityl group influence reactivity in SN2 displacements?
- Methodological Answer : The bulky trityl group reduces SN2 reactivity at the adjacent carbon. To enhance nucleophilic substitution:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
- Nucleophile Strength : Employ strong nucleophiles (e.g., NaN3, KI) at elevated temperatures (50–80°C) .
- Microwave Assistance : Accelerate reactions via microwave irradiation (100–120°C, 30–60 minutes) to overcome steric barriers .
Q. What analytical techniques resolve contradictions in purity assessments between TLC and HPLC?
- Methodological Answer :
- Combined Spectroscopy : Cross-validate with 1H NMR integration (e.g., trityl vs. alkyl protons) and LC-MS to detect low-abundance impurities .
- Ion Chromatography : Identify ionic byproducts (e.g., bromide salts) that may not elute in standard HPLC runs .
- DSC/TGA : Differential scanning calorimetry detects polymorphic impurities affecting melting points .
Propriétés
Formule moléculaire |
C23H23BrO |
|---|---|
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
[4-bromobutoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C23H23BrO/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |
Clé InChI |
IZXLVZNYTPOVGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















